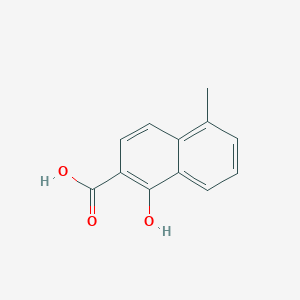
3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a fluorinated diazirine compound. Diazirines are a class of organic compounds containing a three-membered ring with two nitrogen atoms and one carbon atom. The fluorinated nature of this compound makes it particularly interesting for various scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine typically involves the introduction of fluorine atoms into the diazirine ring. One common method is the reaction of trifluoromethyl-substituted phenyl compounds with diazirine precursors under controlled conditions. The reaction often requires the use of strong bases and fluorinating agents to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, making it useful for studying molecular interactions. The compound’s fluorinated nature enhances its stability and reactivity, allowing for precise control in experimental settings.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-trifluoromethyl-phenylboronic acid
- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
Uniqueness
Compared to similar compounds, 3-Fluoro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is unique due to its diazirine ring structure, which provides distinct photoreactive properties. This makes it particularly valuable in applications requiring precise molecular labeling and interaction studies.
Propiedades
Número CAS |
95911-68-5 |
|---|---|
Fórmula molecular |
C8H4F4N2 |
Peso molecular |
204.12 g/mol |
Nombre IUPAC |
3-fluoro-3-[4-(trifluoromethyl)phenyl]diazirine |
InChI |
InChI=1S/C8H4F4N2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13-14-8/h1-4H |
Clave InChI |
VIFXJPZJCRDSDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2(N=N2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


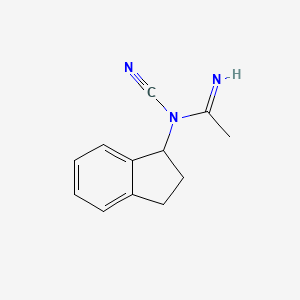
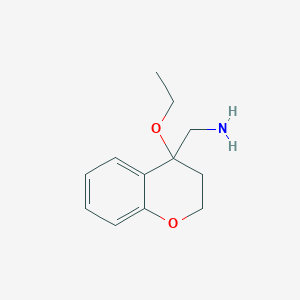
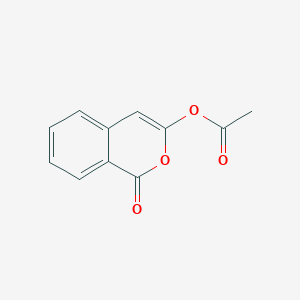
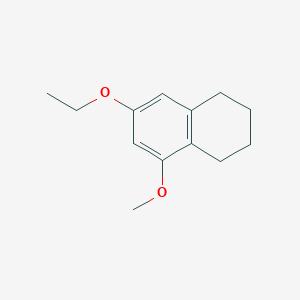


![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
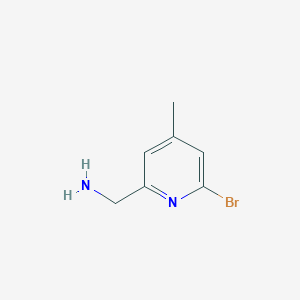

![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)


